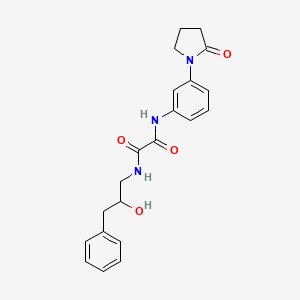

N1-(2-hydroxy-3-phenylpropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

N1-(2-Hydroxy-3-phenylpropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N2-substituent: A 3-(2-oxopyrrolidin-1-yl)phenyl group, incorporating a pyrrolidinone ring known for enhancing metabolic stability and modulating receptor interactions .

Oxalamides are a class of compounds with diverse applications, including flavor additives (e.g., umami agonists) and therapeutic agents due to their structural versatility and ability to engage in hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c25-18(12-15-6-2-1-3-7-15)14-22-20(27)21(28)23-16-8-4-9-17(13-16)24-11-5-10-19(24)26/h1-4,6-9,13,18,25H,5,10-12,14H2,(H,22,27)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLPEQJNPWZXRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(CC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-3-phenylpropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Hydroxyphenylpropyl Intermediate: This step involves the reaction of phenylpropanol with a suitable oxidizing agent to introduce the hydroxy group.

Formation of the Oxopyrrolidinylphenyl Intermediate: This step involves the reaction of phenylamine with a suitable reagent to introduce the oxopyrrolidinyl group.

Coupling Reaction: The final step involves the coupling of the two intermediates using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of N1-(2-hydroxy-3-phenylpropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-3-phenylpropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Physical and Chemical Properties

- Solubility : Generally soluble in organic solvents.

- Stability : Maintains stability under standard laboratory conditions.

- Reactivity : Engages in various chemical reactions that facilitate modifications to enhance biological activity.

Medicinal Chemistry

N1-(2-hydroxy-3-phenylpropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide serves as a vital research tool in medicinal chemistry. Its structure allows for investigations into:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their function. This mechanism is crucial for drug development targeting various diseases.

- Receptor Modulation : It may interact with neurotransmitter receptors, providing insights into neuropharmacology and the development of treatments for neurological disorders.

Pharmacological Studies

The compound's role in pharmacological studies includes:

- Biological Activity Assessment : Researchers utilize this compound to evaluate its effects on cell signaling pathways and biological responses, contributing to the understanding of disease mechanisms.

- Therapeutic Potential Exploration : Investigations into its therapeutic applications focus on its ability to modulate biological processes, potentially leading to new treatments for conditions such as cancer and neurodegenerative diseases.

Synthetic Chemistry

In synthetic chemistry, N1-(2-hydroxy-3-phenylpropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is used as a precursor or building block for creating more complex molecules. The multi-step synthesis involves:

- Organic Reactions : Various organic reactions are employed to modify the compound's structure, enhancing its properties for specific applications.

Case Study 1: Neuropharmacological Applications

Recent studies have highlighted the compound's potential in neuropharmacology. For instance, it has been investigated for its effects on glutamate receptors, which play a critical role in excitotoxicity associated with neurodegenerative diseases. By acting as an antagonist at these receptors, the compound could offer protective effects against neuronal damage .

Case Study 2: Cancer Research

In cancer research, N1-(2-hydroxy-3-phenylpropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been evaluated for its ability to inhibit tumor growth through enzyme inhibition pathways. Studies demonstrate that modifications to the compound can enhance its efficacy against specific cancer cell lines, paving the way for potential therapeutic applications.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-3-phenylpropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenylpropyl group may interact with active sites of enzymes, while the oxopyrrolidinylphenyl group may bind to receptor sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Oxalamide Derivatives

The pharmacological and physicochemical properties of oxalamides are highly dependent on their substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Key Findings from Structural Comparisons

Hydrogen-Bonding and Solubility :

- The hydroxyl group in the target compound’s N1-substituent may improve aqueous solubility compared to purely hydrophobic analogs like S336 (dimethoxybenzyl) .

- In contrast, 1c’s trifluoromethyl group increases lipophilicity, favoring membrane permeability but reducing solubility .

S336’s pyridinylethyl group enables strong umami receptor (hTAS1R1/hTAS1R3) activation, while the target compound’s lack of aromatic nitrogen may limit such flavor-related activity .

Fluorinated derivatives like 1c demonstrate prolonged half-lives due to resistance to oxidative metabolism .

Biological Activity

N1-(2-hydroxy-3-phenylpropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, identified by its molecular formula and CAS number 1351582-78-9, is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential applications, and relevant research findings.

Structural Characteristics

The compound features an oxalamide functional group which is known for its diverse biological activities. The structural components include:

- Hydroxy Group : Enhances solubility and potential interactions with biological targets.

- Phenyl Groups : Contribute to hydrophobic interactions and molecular recognition.

- Pyrrolidine Derivative : Imparts unique conformational flexibility and potential for enzyme inhibition.

N1-(2-hydroxy-3-phenylpropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide acts primarily as an enzyme inhibitor. The specific mechanisms include:

- Enzyme Inhibition : The compound binds to active sites on target enzymes, altering their function. For instance, it has been noted for its inhibitory activity against Cdc7 kinase, which plays a critical role in cell cycle regulation .

Biological Activity and Applications

Research indicates that this compound may have significant implications in various therapeutic areas:

- Cancer Research : The ability to inhibit specific kinases suggests potential applications in treating proliferative disorders such as cancers .

- Viral Inhibition : Preliminary studies indicate that derivatives of similar structures may be effective against viral proteases, offering a pathway for drug development against viruses like SARS-CoV-2 .

- Pharmacological Studies : As a bioactive reagent, it is utilized in various assays to explore its effects on biological pathways.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of N1-(2-hydroxy-3-phenylpropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide:

Q & A

Basic: What are the critical considerations for optimizing the synthesis of N1-(2-hydroxy-3-phenylpropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide?

Answer:

The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates like 2-hydroxy-3-phenylpropylamine and 3-(2-oxopyrrolidin-1-yl)aniline. Key steps include:

- Coupling Reactions : Use carbodiimides (e.g., DCC) or coupling agents (HOBt) to form the oxalamide bond. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) significantly impact yields .

- Purification : Column chromatography or recrystallization is essential to isolate the product from side reactions (e.g., incomplete coupling or hydrolysis). Monitor via TLC or HPLC .

- Functional Group Protection : The hydroxyl group in the 2-hydroxy-3-phenylpropyl moiety may require protection (e.g., silyl ethers) to prevent undesired side reactions during synthesis .

Basic: How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

Answer:

- NMR Spectroscopy : Use H and C NMR to confirm connectivity of the oxalamide core, hydroxypropyl chain, and pyrrolidinone-substituted phenyl group. Key signals include:

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHNO, theoretical ~395.18 g/mol) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in polar solvents (e.g., ethanol/water) and refine using SHELX software. Hydrogen-bonding patterns (amide-NH to pyrrolidinone-O) stabilize the crystal lattice .

Advanced: What strategies resolve contradictions in reported biological activity data for oxalamide derivatives?

Answer:

Discrepancies often arise from assay conditions or structural variations. To address this:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls. For example, conflicting IC values in kinase inhibition may stem from ATP concentration differences .

- SAR Analysis : Compare substituent effects. The 2-oxopyrrolidin-1-yl group enhances hydrogen bonding with target proteins (e.g., kinases), while the hydroxypropyl chain influences solubility and membrane permeability .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. Validate with mutagenesis studies on key residues (e.g., Lys123 in target enzymes) .

Advanced: How can hydrogen-bonding interactions of this compound be exploited in supramolecular chemistry or drug design?

Answer:

The oxalamide core acts as a dual hydrogen-bond donor/acceptor, enabling:

- Supramolecular Assembly : Co-crystallize with complementary partners (e.g., carboxylic acids) to form 1D/2D networks. The hydroxypropyl group adds steric control over packing .

- Targeted Drug Design : Optimize interactions with polar residues in enzyme active sites. For example, the pyrrolidinone oxygen may form a critical hydrogen bond with a catalytic serine in hydrolases .

- Solubility Modulation : Introduce polar substituents (e.g., sulfonyl groups) on the phenyl ring to balance lipophilicity and aqueous solubility .

Basic: What analytical techniques are critical for assessing purity and stability under experimental conditions?

Answer:

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to quantify impurities (>95% purity required for biological assays). Monitor degradation products under stress conditions (e.g., pH 2–12, 40°C) .

- Thermal Analysis : TGA/DSC reveals decomposition temperatures (>200°C typical for oxalamides) and polymorphic transitions .

- Stability in Solution : Store in DMSO at -20°C; avoid repeated freeze-thaw cycles. Monitor via H NMR for decomposition (e.g., hydrolysis of the oxalamide bond) .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (target ~2.5–3.5), blood-brain barrier permeability, and CYP450 inhibition .

- Metabolic Stability : Simulate phase I metabolism (e.g., cytochrome P450 oxidation of the hydroxypropyl chain) using Schrödinger’s Metabolite Predictor .

- Solubility Enhancement : Apply COSMO-RS to screen co-solvents (e.g., PEG 400) or formulate as nanocrystals for in vivo studies .

Advanced: What experimental designs are recommended to elucidate the mechanism of action in biological systems?

Answer:

- Target Deconvolution : Use affinity chromatography (immobilized compound) with MS-based proteomics to identify binding partners .

- Kinetic Studies : Measure enzyme inhibition (e.g., IC, K) under varying substrate concentrations. For example, competitive inhibition suggests direct active-site binding .

- Cellular Imaging : Tag with a fluorescent probe (e.g., BODIPY) to track subcellular localization in live cells .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Answer:

- Toxicity Screening : Perform Ames test (bacterial mutagenicity) and MTT assay (IC > 10 µM for mammalian cells) prior to large-scale use .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of fine powders .

- Waste Disposal : Neutralize with 10% acetic acid before incineration to prevent environmental release of bioactive residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.